3-Methyl-3-pyrazolin-5-one
Overview
Description
3-Methyl-3-pyrazolin-5-one is an intermediate in the synthesis of heterocyclic compounds123. It has been used in the preparation of substituted 4-alkyl (cycloalkyl)-2-amino-3-cyano-4H-pyrans13.
Synthesis Analysis
The synthesis of 3-Methyl-3-pyrazolin-5-one has been accomplished via the condensation of the appropriate substituted aldehydes and acetophenones, suitable chalcones, and hydrazine hydrate in absolute ethanol in the presence of drops of glacial acetic acid4.
Molecular Structure Analysis
The molecular formula of 3-Methyl-3-pyrazolin-5-one is C4H6N2O12. Its molecular weight is 98.1012.
Chemical Reactions Analysis
3-Methyl-3-pyrazolin-5-one has been used as an intermediate in the synthesis of heterocyclic compounds123. It has been used in the preparation of substituted 4-alkyl (cycloalkyl)-2-amino-3-cyano-4H-pyrans13.
Physical And Chemical Properties Analysis
3-Methyl-3-pyrazolin-5-one has a melting point of 223-225 °C1. It is soluble in 1 M NH4OH at 25 mg/mL, clear, colorless (in methanol)1.
Scientific Research Applications
Synthesis and Antioxidant Activity : 3-Methyl-1-thiocarbamoyl-2-pyrazolin-5-one has been used as a core for synthesizing thiazolyl–pyrazolone derivatives. These compounds have shown potential antioxidant activity, highlighting the chemical's role in developing antioxidants (Gaffer et al., 2017).
Neuroprotective Effects : Studies have identified 3-methyl-1-phenyl-2-pyrazolin-5-one (edaravone) as a potent antioxidant agent against lipid peroxidation. Its structure-activity relationship suggests that lipophilic substituents are essential for its lipid peroxidation-inhibitory activity. It has shown brain-protective activity in vivo models of ischemia (Watanabe et al., 2003).
Crystal and Molecular Structure Analysis : The crystal structure of 3-methyl-3-pyrazolin-5-one has been determined, providing a model for pyrazolin-5-one compounds. This research contributes to understanding the compound's chemical properties (Camp & Stewart, 1971).
Antinociceptive Effects : Novel pyrazoline methyl ester compounds, including derivatives of 3-methyl-3-pyrazolin-5-one, have been studied for their antinociceptive effects in animal models. These findings point to potential applications in pain management (Milano et al., 2008).
Neuroprotection in Parkinson's Disease : 3-methyl-1-phenyl-2-pyrazolin-5-one has shown neuroprotective effects in a chronic rotenone rat model for Parkinson's disease. This suggests its therapeutic potential for neurodegenerative disorders (Xiong et al., 2011).
Reactions with Isocyanates : The reaction sites of 3-substituted pyrazolin-5-ones with various isocyanates have been studied, revealing insights into the chemical behavior of this compound (Mitsuhashi et al., 1982).
Cardiovascular Applications : Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one) has been used in treating cardiovascular diseases, showing preventive effects on myocardial injury following ischemia and reperfusion (Higashi et al., 2006).
Synthesis of Pyrano[2,3-c]-Pyrazoles : 3-Methyl-2-pyrazolin-5-one has been used in the green, solvent-free synthesis of Pyrano[2,3-c]-Pyrazoles and Pyrazolo[1,5-a]Pyrimidines, highlighting its role in organic synthesis (Al-Matar et al., 2010).
Ophthalmological Applications : Edaravone has demonstrated neuroprotective effects against retinal damage, both in vitro and in vivo. This indicates its potential in treating retinal diseases (Inokuchi et al., 2009).
Charge-Transfer Chemistry : The charge-transfer chemistry of fluorine-containing pyrazolin-5-ones has been explored, emphasizing the compound's importance in the field of medicinal chemistry (Adam et al., 2021).
Safety And Hazards
Future Directions
The pyrazolone ring, which includes 3-Methyl-3-pyrazolin-5-one, is a building block in heterocyclic synthesis and a prominent structural motif found in numerous pharmaceutically active compounds4. Therefore, future research may focus on the development of new bioactive materials with novel properties that may become alternative therapeutic agents8.
properties
IUPAC Name |
5-methyl-1,2-dihydropyrazol-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2O/c1-3-2-4(7)6-5-3/h2H,1H3,(H2,5,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGVHNCAJPFIFCR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80902472 | |
Record name | NoName_1716 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80902472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-3-pyrazolin-5-one | |
CAS RN |
4344-87-0, 108-26-9 | |
Record name | 4344-87-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=265335 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Methyl-3-pyrazolin-5-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-METHYL-2-PYRAZOLIN-5-ONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P378M0497D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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